
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane is a complex organic compound that features a tetrazine ring, amide linkage, and polyethylene glycol (PEG) chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane typically involves multiple steps:
Formation of the Tetrazine Ring: This can be achieved through the cyclization of hydrazine derivatives with nitriles under acidic conditions.
Amide Bond Formation: The tetrazine ring can be coupled with an amine-containing PEG derivative using standard amide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification systems such as HPLC (High-Performance Liquid Chromatography).
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane can undergo various chemical reactions:
Oxidation and Reduction: The tetrazine ring can participate in redox reactions, which can be used to modify its electronic properties.
Substitution Reactions: The PEG chains can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDC, NHS for amide bond formation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the tetrazine ring could lead to the formation of tetrazole derivatives.
Aplicaciones Científicas De Investigación
Bioconjugation: The tetrazine ring can participate in bioorthogonal reactions, making it useful for labeling biomolecules.
Drug Delivery: The PEG chains can enhance the solubility and stability of drug molecules, making this compound a potential candidate for drug delivery systems.
Imaging: The unique chemical properties of the tetrazine ring can be exploited for imaging applications in biological systems.
Mecanismo De Acción
The mechanism of action of Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane would depend on its specific application. In bioconjugation, the tetrazine ring can react with trans-cyclooctene derivatives through an inverse electron-demand Diels-Alder reaction, forming stable covalent bonds. This reaction is highly specific and can occur under physiological conditions, making it ideal for biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazine Derivatives: Other compounds containing the tetrazine ring, such as methyltetrazine-PEG derivatives.
PEGylated Compounds: Compounds with PEG chains, such as PEGylated proteins and drugs.
Uniqueness
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane is unique due to the combination of the tetrazine ring and PEG chains, which provides both bioorthogonal reactivity and enhanced solubility/stability. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C24H31N5O10 |
|---|---|
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]propoxy]propanoic acid |
InChI |
InChI=1S/C24H31N5O10/c1-16-26-28-23(29-27-16)18-4-2-17(3-5-18)12-19(30)25-24(13-37-9-6-20(31)32,14-38-10-7-21(33)34)15-39-11-8-22(35)36/h2-5H,6-15H2,1H3,(H,25,30)(H,31,32)(H,33,34)(H,35,36) |
Clave InChI |
KLTBGQZOPVPPTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


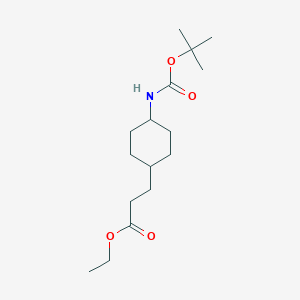
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
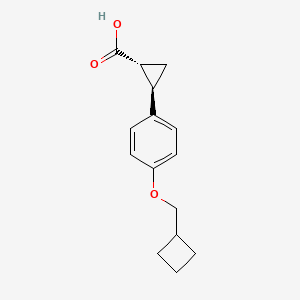

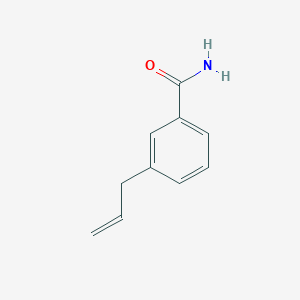
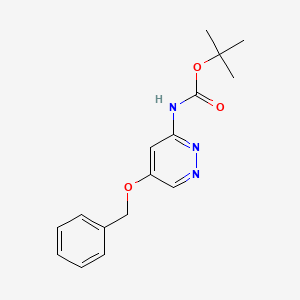
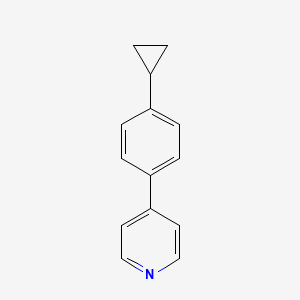
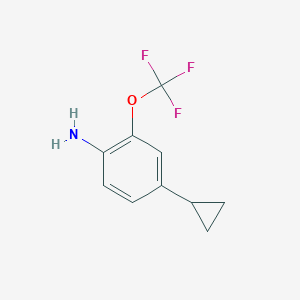
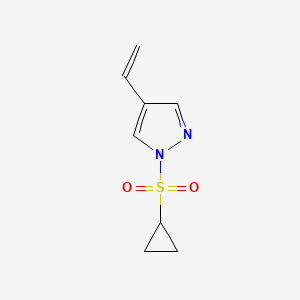
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
